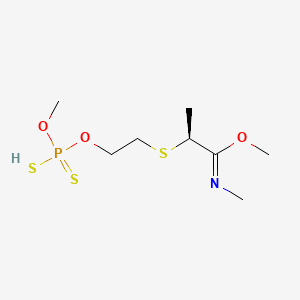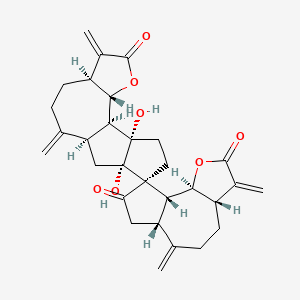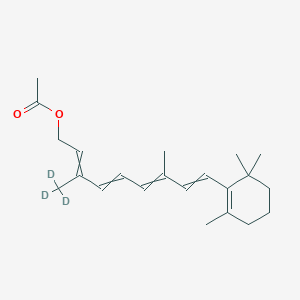
Retin-20,20,20-d3-ol, 15-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALK-001 is a vitamin A analog potentially for the treatment of Stargardt’s disease.
Aplicaciones Científicas De Investigación
Cancer Research and Prevention
- Retinoids, including retinyl acetate, have shown potential in inhibiting chemically induced carcinomas and may play a role in preventing the development of cancer. For example, retinyl acetate inhibited the transformation of 3-methylcholanthrene (MCA)-induced neoplastic transformation in cultured mouse fibroblasts, indicating a potential in delaying the progression of preneoplastic cells to fully neoplastic cells (Merriman & Bertram, 1979). Similarly, retinyl acetate significantly inhibited the development of DMBA-induced mammary adenocarcinomas and benign tumors in rats, suggesting its role in epithelial cell differentiation and possibly reversing carcinogen-induced anaplasia (Moon, Grubbs, & Sporn, 1976).
Vitamin A Assessment and Metabolism Studies
- Retinol isotope dilution (RID) techniques, involving deuterated retinyl acetate, have been crucial in determining total body vitamin A stores and evaluating vitamin A status and response to interventions. This methodology, including the synthesis of deuterated retinyl acetate, has provided insights into the complex metabolism of vitamin A in various organisms (Tanumihardjo, 2019).
Retinoids in Visual Cycle Modulation
- Pharmacotherapy with visual cycle modulators (VCMs), including retinyl acetate derivatives, has been investigated for treating retinal diseases like retinitis pigmentosa and macular degeneration. Such compounds may improve visual acuity and visual fields by restoring 11-cis-retinal levels or decreasing toxic vitamin A derivatives in the retina (Hussain, Gregori, Ciulla, & Lam, 2018).
Chromatin Structure and Gene Expression Studies
- Research on retinol, including retinyl acetate, has shown its impact on the chromatin structure in cultured cells. Retinol's presence in the culture medium was found to change chromatin structure and composition, affecting the rates of radioactive acetate uptake and turnover on histones (Ferrari & Vidali, 1985).
Microbial Production of Retinoids
- Metabolic engineering in microorganisms like Escherichia coli has been explored for the production of retinoids, including retinyl acetate. This innovative approach, utilizing a two-phase culture system, demonstrates the potential of using bacteria as cell factories for retinoid production (Jang et al., 2011).
Propiedades
Número CAS |
118139-36-9 |
|---|---|
Nombre del producto |
Retin-20,20,20-d3-ol, 15-acetate |
Fórmula molecular |
C22H29D3O2 |
Peso molecular |
331.51 |
Nombre IUPAC |
(2E,4E,6E,8E)-7-methyl-3-(methyl-d3)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i2D3 |
Clave InChI |
QGNJRVVDBSJHIZ-QJZZLBIKSA-N |
SMILES |
CC(/C=C/C1=C(CCCC(C)1C)C)=C\C=C\C(C([2H])([2H])[2H])=C\COC(C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ALK-001; ALK001; ALK 001; C-20-D3-vitamin A; C-20-D3-Retinyl Acetate; C-20D3vitamin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)



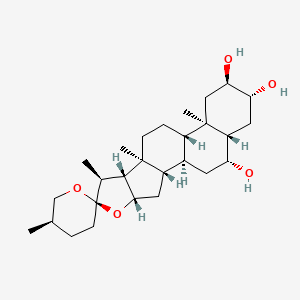

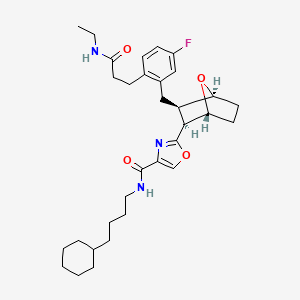
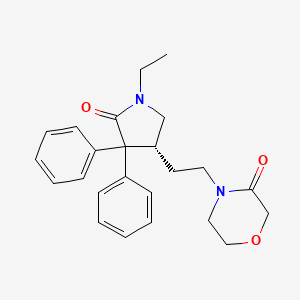
![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)
